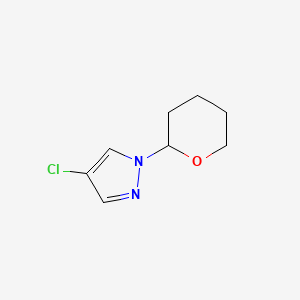

4-chloro-1-(oxan-2-yl)-1H-pyrazole

描述

4-Chloro-1-(oxan-2-yl)-1H-pyrazole (CAS: 1881288-80-7) is a pyrazole derivative featuring a 4-chloro substituent and a tetrahydropyran (oxan-2-yl) group at the N1 position. Its molecular formula is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol . The compound is typically synthesized via nucleophilic substitution or coupling reactions, as suggested by its structural analogs (e.g., 4-chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole, synthesized in 83% yield via decatungstate-mediated radical-polar crossover reactions) .

属性

IUPAC Name |

4-chloro-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-7-5-10-11(6-7)8-3-1-2-4-12-8/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOPYGUHZLUIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(oxan-2-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

化学反应分析

Types of Reactions

4-chloro-1-(oxan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

4-Chloro-1-(oxan-2-yl)-1H-pyrazole serves as a versatile scaffold in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. For instance, compounds derived from pyrazoles have been shown to inhibit specific enzymes linked to cancer progression and inflammation pathways.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with biological targets such as enzymes or receptors. The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its binding affinity to target proteins, thus modulating various biological pathways.

Agricultural Science

Pesticide Development

The compound has potential applications in developing agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their effectiveness against a variety of pests and plant pathogens. The incorporation of the oxan group may improve the compound's stability and bioavailability in agricultural settings.

Case Study: Insecticidal Activity

In studies focusing on the insecticidal properties of pyrazole compounds, this compound has been evaluated for its efficacy against common agricultural pests. Results indicate that modifications to the pyrazole structure can lead to enhanced potency and selectivity, making it a candidate for further development in pest management strategies.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing novel polymers with specific properties. The introduction of pyrazole units into polymer backbones can impart desirable characteristics such as thermal stability and mechanical strength.

Research Findings on Polymer Applications

Recent research has demonstrated that polymers incorporating pyrazole units exhibit improved resistance to degradation under environmental stressors. This property is particularly valuable in applications requiring durable materials, such as coatings or packaging.

Comprehensive Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug Development | Exhibits anti-inflammatory and anti-cancer properties |

| Agricultural Science | Pesticide Development | Effective against various pests; potential for high selectivity |

| Materials Science | Polymer Synthesis | Enhances thermal stability and mechanical strength |

作用机制

The mechanism of action of 4-chloro-1-(oxan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Pyrazole Derivatives with Varying N1 Substituents

Notes:

- Steric and Electronic Effects : The oxan-2-yl group provides moderate steric bulk and enhances solubility due to its oxygen atom, compared to smaller substituents like methyl or planar aromatic groups like 2-methoxyphenyl .

- Synthetic Yields : Bulky substituents (e.g., cyclopentyl-aryl in compound 23) reduce yields (54%) due to steric hindrance, while smaller groups (e.g., tetrahydrofuran-2-yl) achieve higher yields (83%) .

Reactivity in Further Functionalization

- Radical Reactions : The 4-chloro group in 4-chloro-1-(tetrahydrofuran-2-yl)-1H-pyrazole undergoes decatungstate-mediated C–H heteroarylation, suggesting similar reactivity for the oxan-2-yl analog .

- Catalytic Cross-Coupling : Chloropyrazoles are precursors for Suzuki-Miyaura couplings. For example, 1-(oxan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 903550-26-5) is a boronic ester intermediate for cross-coupling .

Key Research Findings and Challenges

- Synthetic Limitations : The oxan-2-yl group’s conformational flexibility complicates crystallization, as seen in the oily state of related compounds .

- Regioselectivity : Aryl-substituted analogs (e.g., 23a/23b) show regioselectivity challenges (ortho:para = 7:1), absent in aliphatic-substituted derivatives like the target compound .

生物活性

4-Chloro-1-(oxan-2-yl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the presence of a chloro group and an oxan ring, suggests potential interactions with various biological targets. This article provides an overview of the biological activity of this compound, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 174.62 g/mol. The presence of the oxan ring enhances its solubility and bioavailability, making it a promising candidate for further pharmacological exploration.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

- A study demonstrated that this compound showed an IC50 value of against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

- Molecular docking studies suggest that the compound binds effectively to the active site of proteins involved in cancer progression, such as Aurora-A kinase, which is critical for cell cycle regulation.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored.

Key Findings:

- In vitro studies revealed that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from to .

- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented, and this compound is no exception.

Key Findings:

- In preclinical models, this compound demonstrated significant inhibition of inflammatory markers in carrageenan-induced paw edema assays, comparable to standard anti-inflammatory drugs like indomethacin .

- The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) was confirmed, suggesting its potential use in treating inflammatory conditions .

Summary of Biological Activities

Case Studies

One notable case study involved synthesizing a series of pyrazole derivatives linked to various functional groups. Among these derivatives, this compound was highlighted for its superior binding affinity to target proteins involved in tumor growth inhibition. The lead compound exhibited an IC50 significantly lower than established chemotherapeutics, indicating higher potency .

Another study focused on the antimicrobial evaluation of pyrazole derivatives, where this compound was shown to possess broad-spectrum activity against both bacterial and fungal strains. This study emphasized the structural modifications that could enhance the biological activity further .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。